![molecular formula C19H16BrFN2O4 B2377942 methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-21-6](/img/structure/B2377942.png)
methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Description
Methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H16BrFN2O4 and its molecular weight is 435.249. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides using three-component reactions. This process involves N-aryl-3-oxobutanamides reacting with salicylaldehyde and urea, with NaHSO4 as a catalyst. The resulting product structures were confirmed through IR and 1H NMR spectroscopy and X-ray analysis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Anticancer Activity
- A study on the synthesis of oxygen-bridged Biginelli adducts reported the conversion of ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to its oxygen-bridged counterpart. This compound was characterized using various spectroscopic methods and theoretical calculations. Importantly, its anticancer activity was investigated against the MCF-7 human breast cell line, showing moderate activity (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).
Chemical Transformations
- In a study focusing on chemical transformations, 5-R-salicylic aldehydes reacted with nitroacetone and urea, leading to the formation of diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. This reaction showcased significant changes in the oxadiazocine ring under various solvents, contributing to the understanding of the chemical behavior of these compounds (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).
Crystal Structure and Analysis
- The crystal structure and Hirshfeld surface analysis of derivatives related to the 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine were studied. This research provided insights into the molecular arrangement and interactions within the crystal lattice, enhancing the understanding of the physical properties of these compounds (Gumus, Kansız, Yuksektepe Ataol, Dege, & Fritsky, 2019).
Additional Synthesis and Characterization
- Various other studies have explored the synthesis and characterization of related compounds, highlighting the versatility and range of applications of these chemical structures in different contexts, such as novel synthesis methods, structural characterization, and potential biological activities (Sedova, Krivopalov, & Shkurko, 2017), (Gein, Zamaraeva, Buzmakova, Dmitriev, Nasakin, & Kazantseva, 2017).
properties
IUPAC Name |
methyl 10-(4-bromo-2-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O4/c1-19-9-14(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)15-5-4-11(20)8-13(15)21/h3-8,14H,9H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZCJORSDKRJEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=C(C=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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